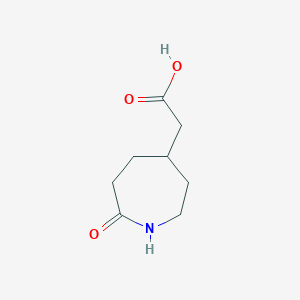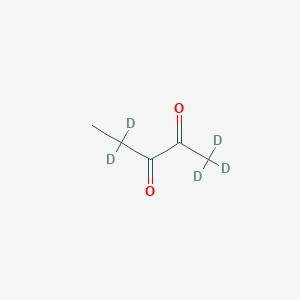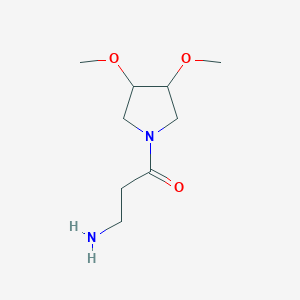
3-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
3-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one, commonly known as 3-amino-1-(3,4-dimethoxypyrrolidin-1-yl) propan-1-one, is a synthetic molecule of the pyrrolidine family. It is a versatile molecule with a range of applications in scientific research, as well as a wide range of potential applications in the medical field.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
Amino-1,2,4-triazoles, similar in complexity to the specified compound, are fundamental in the fine organic synthesis industry. These compounds are utilized across a broad spectrum of applications including agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to analytical reagents, flotation reagents, and the production of heat-resistant polymers and ionic liquids, demonstrating their importance in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Biomedical Applications
Chitosan's antimicrobial potential is highlighted in the literature, where its unique chemical structure allows for a wide range of biomedical applications. This insight points towards the possibility of utilizing similarly structured compounds, such as 3-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one, in creating novel biomedical materials with antimicrobial properties (Raafat & Sahl, 2009).
Polymer Science
The breakdown of β-O-4 bonds during acidolysis of lignin, a process involving complex organic compounds, suggests applications in polymer science for similarly structured compounds. This area involves understanding the chemical reactions and mechanisms that could be relevant to the synthesis and modification of polymers for various industrial applications (Yokoyama, 2015).
Food Science
In food science, branched-chain aldehydes, which share a structural resemblance with the compound , are crucial for flavor in both fermented and non-fermented products. This suggests potential research avenues in flavor science and food technology for 3-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one (Smit, Engels, & Smit, 2009).
Propiedades
IUPAC Name |
3-amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-13-7-5-11(6-8(7)14-2)9(12)3-4-10/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXHMPCDAHDREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




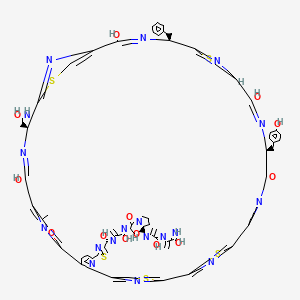
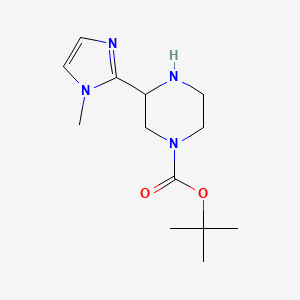
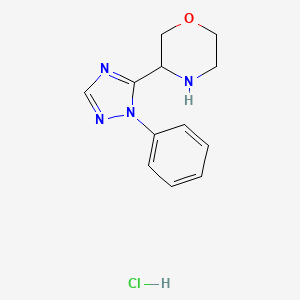
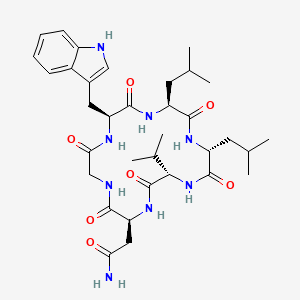
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)

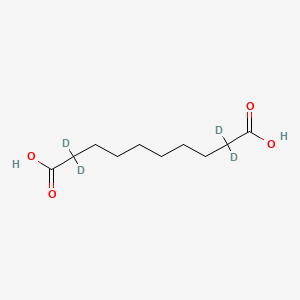
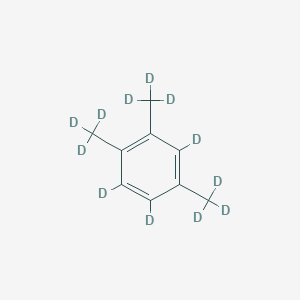
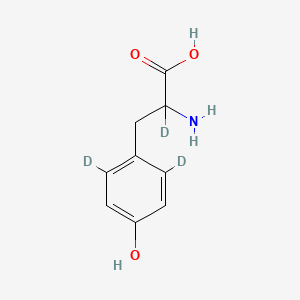

![(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474418.png)
